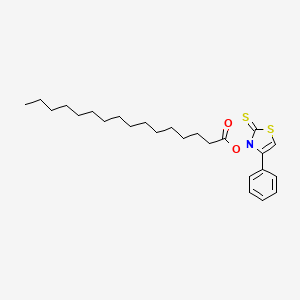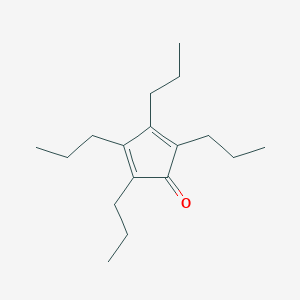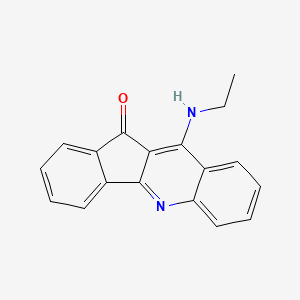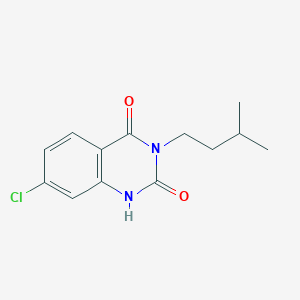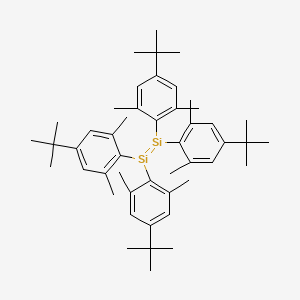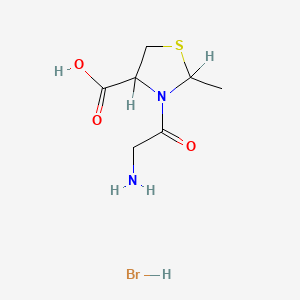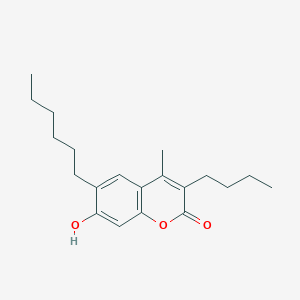
nickel;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel titanium, also known as nitinol, is a metal alloy composed of nearly equal parts nickel and titanium. This alloy is renowned for its unique properties, including the shape memory effect and superelasticity. These properties make nickel titanium highly valuable in various applications, particularly in the biomedical and aerospace industries .
Preparation Methods
Nickel titanium alloys are typically produced through vacuum melting techniques. Common methods include electron beam melting, arc melting, and high-frequency vacuum melting in a graphite crucible. These methods ensure the precise compositional control required for the alloy’s unique properties . Industrial production often involves additional steps such as mechanical polishing, electrochemical polishing, and chemical etching to enhance the material’s surface properties .
Chemical Reactions Analysis
Nickel titanium undergoes several types of chemical reactions, including oxidation and reduction. The alloy is highly reactive with oxygen and carbon, which can affect its composition and properties. Common reagents used in these reactions include acids and bases, which can alter the surface characteristics of the alloy. Major products formed from these reactions include various oxides and carbides .
Scientific Research Applications
Nickel titanium alloys have a wide range of scientific research applications due to their shape memory effect, superelasticity, and biocompatibility. In the biomedical field, they are used in dental implants, orthodontic wires, and endodontic files. The aerospace industry utilizes these alloys for components that require high fatigue resistance and the ability to withstand extreme temperatures. Additionally, nickel titanium is used in actuators, sensors, and various industrial applications where precise control of mechanical properties is essential .
Mechanism of Action
The unique properties of nickel titanium are derived from a reversible solid-state phase transformation known as a martensitic transformation. This transformation occurs between two different martensite crystal phases and is influenced by temperature and mechanical stress. When the alloy is deformed at a temperature below its transformation temperature, it exhibits the shape memory effect. Upon heating above this temperature, the alloy returns to its original shape. Superelasticity occurs when the alloy is deformed at a temperature above its transformation temperature, allowing it to undergo large deformations and immediately return to its undeformed shape upon removal of the external load .
Comparison with Similar Compounds
Nickel titanium is unique among shape memory alloys due to its combination of shape memory effect, superelasticity, and biocompatibility. Similar compounds include copper-zinc-aluminum and copper-aluminum-nickel alloys, which also exhibit shape memory properties but lack the same level of biocompatibility and corrosion resistance. Nickel titanium’s ability to undergo large deformations and return to its original shape makes it particularly valuable in applications requiring high precision and reliability .
Properties
CAS No. |
105884-35-3 |
|---|---|
Molecular Formula |
Ni4Ti3 |
Molecular Weight |
378.37 g/mol |
IUPAC Name |
nickel;titanium |
InChI |
InChI=1S/4Ni.3Ti |
InChI Key |
WHDTWKLWOGLNNN-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


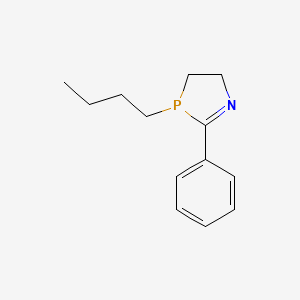
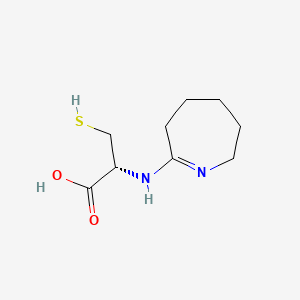
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)

![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
